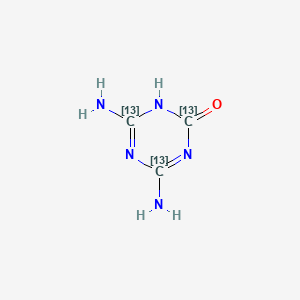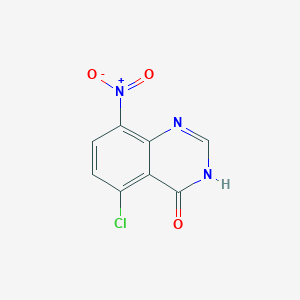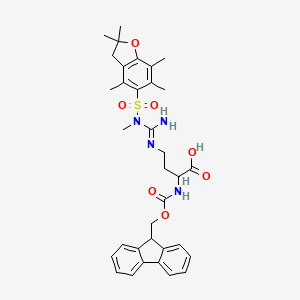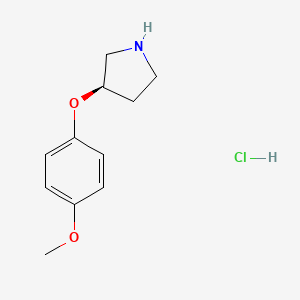
5-oxo-1H-quinoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-oxo-1H-quinoline-3-carbaldehyde is a heterocyclic compound with a quinoline core structure. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of both hydroxyl and aldehyde functional groups in this compound makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1H-quinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses flavanones or azaflavanones as starting materials, which are treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired quinolinecarbaldehyde . Another method involves the Reimer-Tiemann reaction, where chloroform and a strong base like sodium hydroxide (NaOH) are used to introduce the formyl group into the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale Vilsmeier-Haack reactions, optimized for yield and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-oxo-1H-quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 5-Hydroxy-3-quinolinecarboxylic acid.
Reduction: 5-Hydroxy-3-quinolinemethanol.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
5-oxo-1H-quinoline-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-oxo-1H-quinoline-3-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent bonds with biological macromolecules, affecting their function. Quinoline derivatives are known to inhibit enzymes, interact with DNA, and modulate cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-oxo-1H-quinoline-3-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups on the quinoline ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications.
Properties
Molecular Formula |
C10H7NO2 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
5-hydroxyquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-7-4-8-9(11-5-7)2-1-3-10(8)13/h1-6,13H |
InChI Key |
QXBUYGDJBCIUBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C=O)C(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(S)-7-chloro-2-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B1498541.png)
![Sodium;3-[(8-benzamido-2-hydroxynaphthalen-1-yl)diazenyl]-2-hydroxy-5-nitrobenzenesulfonate](/img/structure/B1498543.png)









